molecular formula C16H19ClN4O4S B2826051 6-[4-(3-Chloro-2-methylphenyl)sulfonylpiperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione CAS No. 2320211-48-9

6-[4-(3-Chloro-2-methylphenyl)sulfonylpiperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione

Cat. No.: B2826051
CAS No.: 2320211-48-9
M. Wt: 398.86
InChI Key: HXYBIZNZENAMFJ-UHFFFAOYSA-N
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Description

6-[4-(3-Chloro-2-methylphenyl)sulfonylpiperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione is a complex organic compound that features a combination of sulfonyl, piperazine, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(3-Chloro-2-methylphenyl)sulfonylpiperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone or aldehyde.

    Sulfonylation: The piperazine intermediate is then sulfonylated using a sulfonyl chloride, such as 3-chloro-2-methylbenzenesulfonyl chloride, under basic conditions to form the sulfonylpiperazine derivative.

    Pyrimidine Ring Formation: The final step involves the cyclization of the sulfonylpiperazine derivative with appropriate reagents to form the pyrimidine ring, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-[4-(3-Chloro-2-methylphenyl)sulfonylpiperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the sulfonyl group.

    Substitution: The chloro group in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced sulfonyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its structural features that may interact with biological targets.

    Biological Studies: It can be used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

    Chemical Biology: The compound can serve as a tool to probe biological systems and understand the role of specific molecular interactions.

    Industrial Applications: It may find use in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 6-[4-(3-Chloro-2-methylphenyl)sulfonylpiperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione would depend on its specific biological target. Generally, compounds with similar structures can act by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.

    Receptor Interaction: Binding to receptors and altering their signaling pathways.

    DNA/RNA Interaction: Interacting with nucleic acids and affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound features a piperazine ring and a triazole moiety, similar to the sulfonylpiperazine structure.

    Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities and applications.

Uniqueness

6-[4-(3-Chloro-2-methylphenyl)sulfonylpiperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione is unique due to its combination of sulfonyl, piperazine, and pyrimidine moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

6-[4-(3-chloro-2-methylphenyl)sulfonylpiperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O4S/c1-11-12(17)4-3-5-13(11)26(24,25)21-8-6-20(7-9-21)14-10-15(22)19(2)16(23)18-14/h3-5,10H,6-9H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYBIZNZENAMFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCN(CC2)C3=CC(=O)N(C(=O)N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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